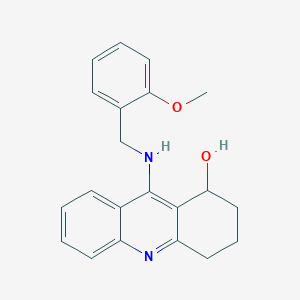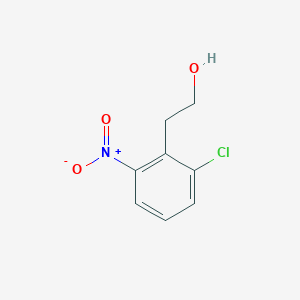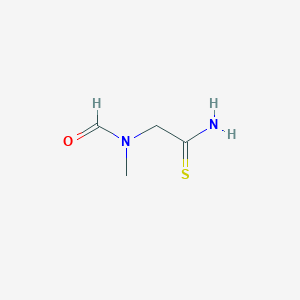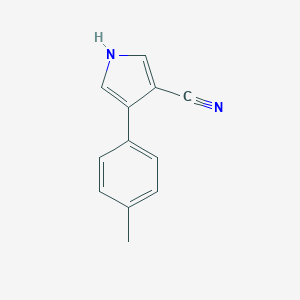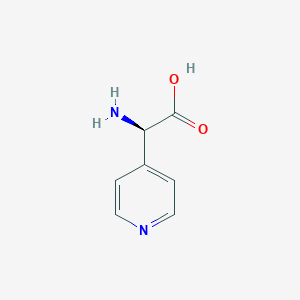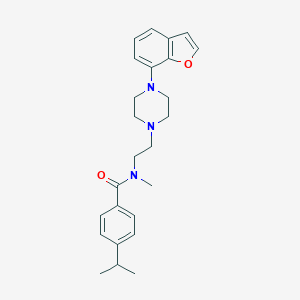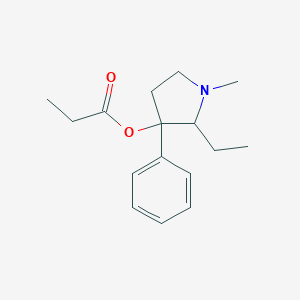
2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate, also known as EPHEDRINE, is a naturally occurring alkaloid found in plants of the genus Ephedra. It has been used for centuries in traditional Chinese medicine for its bronchodilatory and thermogenic properties. EPHEDRINE is a sympathomimetic drug that stimulates the central nervous system, which makes it a popular ingredient in weight loss supplements and performance-enhancing drugs. In
Mécanisme D'action
2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate acts as a sympathomimetic drug by stimulating the release of norepinephrine and epinephrine from nerve terminals. This results in increased heart rate, blood pressure, and metabolic rate. 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate also stimulates the release of dopamine, which can lead to feelings of euphoria and increased motivation.
Effets Biochimiques Et Physiologiques
2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate has a number of biochemical and physiological effects on the body. It increases the release of norepinephrine and epinephrine, which leads to increased heart rate and blood pressure. 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate also increases metabolic rate and fat oxidation, leading to weight loss. It has been shown to improve exercise performance by increasing oxygen uptake and decreasing fatigue. 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate also has bronchodilatory effects, making it useful in the treatment of asthma and nasal congestion.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate has a number of advantages and limitations for lab experiments. Its effects on weight loss and exercise performance make it a useful tool for studying these areas. However, its sympathomimetic effects can make it difficult to isolate specific mechanisms of action. Additionally, the use of 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate in lab experiments is limited by its potential for abuse and the need for careful dosing.
Orientations Futures
There are a number of future directions for research on 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate. One area of interest is its potential for use in the treatment of obesity and metabolic disorders. Additionally, further research is needed to better understand the mechanisms of action of 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate and its effects on the central nervous system. Finally, there is a need for further research on the safety and potential for abuse of 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate.
Méthodes De Synthèse
2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate can be synthesized from benzaldehyde and nitroethane via a Henry reaction to form 2-nitropropene. The 2-nitropropene is then reduced to 2-propen-1-amine, which is then reacted with benzyl chloride to form N-benzylpropen-1-amine. The N-benzylpropen-1-amine is then reduced with sodium borohydride to form 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate.
Applications De Recherche Scientifique
2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate has been extensively studied for its effects on weight loss, exercise performance, and thermogenesis. It has been shown to increase metabolic rate and fat oxidation, leading to weight loss. 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate has also been shown to improve exercise performance by increasing oxygen uptake and decreasing fatigue. Additionally, 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate has been used to treat asthma and nasal congestion due to its bronchodilatory effects.
Propriétés
Numéro CAS |
102280-76-2 |
|---|---|
Nom du produit |
2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate |
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
(2-ethyl-1-methyl-3-phenylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C16H23NO2/c1-4-14-16(11-12-17(14)3,19-15(18)5-2)13-9-7-6-8-10-13/h6-10,14H,4-5,11-12H2,1-3H3 |
Clé InChI |
UOTCUJGGSUJBJM-UHFFFAOYSA-N |
SMILES |
CCC1C(CCN1C)(C2=CC=CC=C2)OC(=O)CC |
SMILES canonique |
CCC1C(CCN1C)(C2=CC=CC=C2)OC(=O)CC |
Synonymes |
2-ethyl-1-methyl-3-phenyl-pyrrolidin-3-ol, propanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



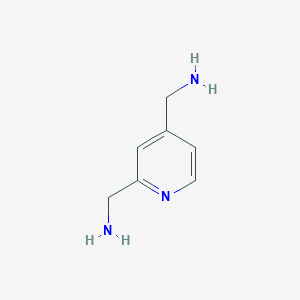
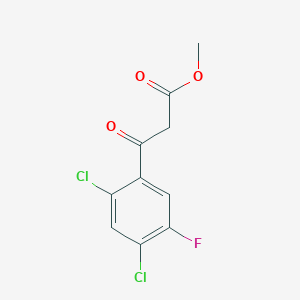
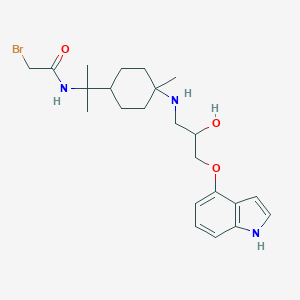
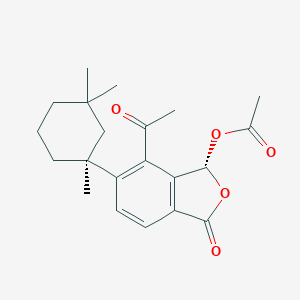
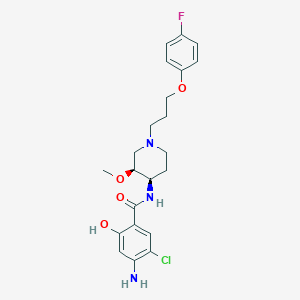
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile](/img/structure/B25541.png)
